GSK-3beta inhibitor 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

GSK-3beta inhibitor 2 is a potent, selective, and orally active inhibitor of GSK-3beta . GSK-3beta, or Glycogen synthase kinase-3 beta, is an enzyme encoded by the GSK3B gene in humans . It participates in diverse biological processes and is recognized as a promising drug discovery target in treating multiple pathological conditions .

Synthesis Analysis

Over the last decade, a range of newly developed GSK-3 inhibitors of diverse chemotypes and inhibition modes has been developed . For instance, amide derivatives showed moderate potency against GSK-3beta and weak chelating ability towards Cu 2+, Zn 2+, and Al 3+, while the imine derivatives were potent dual GSK-3beta inhibitors .Molecular Structure Analysis

The structure of GSK-3beta inhibitors has been analyzed in detail. For example, by analyzing the detailed structure inhibitors of GSK-3beta and cyclin-dependent kinase 2 (CDK2), researchers used compound 30 as a starting point to derive a series of inhibitors by introducing a sulfonyl group, which was considered to interact with the positively charged residues Arg141 and Arg144 at the helix D of GSK-3beta .Chemical Reactions Analysis

GSK-3beta targeted phosphorylation typically inhibits the activity of the substrate, leading to attenuation of the signaling pathway . Hence, active GSK-3 maintains cellular homeostasis, while its inhibition stimulates biological responses .Physical And Chemical Properties Analysis

This compound has a molecular formula of C14H14N4O3S and a molecular weight of 318.35 . It is a solid substance that is soluble in DMSO at 5 mg/mL (ultrasonic) .Scientific Research Applications

Structural Characterization and Therapeutic Uses

- Structural Insights and Therapeutic Potential : GSK-3beta is a serine/threonine kinase with numerous cellular targets, implying a range of therapeutic uses including neurodegenerative diseases, type II diabetes, and cancer. Crystal structures of GSK-3beta with selective and non-selective ATP-mimetic inhibitors have been determined, providing insights for the design of second-generation inhibitors (Bertrand et al., 2003).

Neurodegenerative Diseases

- Antidepressant Effects : GSK-3beta inhibitors have shown antidepressant effects in animal models, suggesting their role in the pathophysiology of brain diseases like depression (Rosa et al., 2008).

- Alzheimer's Disease Treatment : The inhibitors' potential for treating Alzheimer's disease and other neurodegenerative diseases is supported by evidence that links GSK-3beta activity to these disorders (Meijer et al., 2004).

Cancer Research

- Role in Cancer Cell Proliferation and Survival : GSK-3beta overexpression in human colon and pancreatic carcinomas contributes to cancer cell proliferation and survival. Inhibitors targeting GSK-3beta show antiproliferative activity against pancreatic cancer cells (Gaisina et al., 2009).

Methodological Advances

- Virtual and Experimental Screening : Virtual screening and experimental high-throughput screening (HTS) have been used to identify potent GSK-3beta inhibitors. These methods are effective tools in library focusing for GSK-3beta-based drug discovery (Polgár et al., 2005).

Diabetes Research

- Insulin Sensitivity and Type 2 Diabetes : Selective GSK-3 inhibitors have been found to potentiate insulin activation of glucose transport and utilization, highlighting their potential in treating insulin resistance in type 2 diabetes (Ring et al., 2003).

Bipolar Disorder and Neuroprotection

- Mood Stabilization and Neuroprotection : Inhibitors of GSK-3beta have shown potential in neuroprotection and mood stabilization, suggesting a role in treating bipolar disorder and possibly in mitigating the pro-apoptotic effects of GSK-3beta (Li et al., 2002).

Additional Applications

- Insulin Mimetic Action : Synthetic phosphorylated peptide inhibitors of GSK-3 have insulin mimetic action, offering a novel strategy for treating insulin resistance and type 2 diabetes (Plotkin et al., 2003).

Mechanism of Action

GSK-3beta plays a central role in a wide variety of cellular processes concerned with coordinating catabolic and anabolic pathways . It is involved in multiple key cell-signaling pathways and has various phosphorylation targets . Therefore, GSK-3beta inhibitors could be employed to target diseases such as cancer, Alzheimer’s disease, Parkinson’s disease, stroke, inflammation, type-II diabetes, and so on .

Future Directions

The field of GSK-3 inhibitors is rapidly expanding with a growing number of new scaffolds and molecules discovered to be potent GSK-3 inhibitors . This is thanks to the emergence of new computational tools that enable precise molecular modeling and screening of a huge number of molecules . The future of GSK-3beta inhibitor 2 and similar compounds lies in their potential therapeutic applications in a variety of diseases .

properties

IUPAC Name |

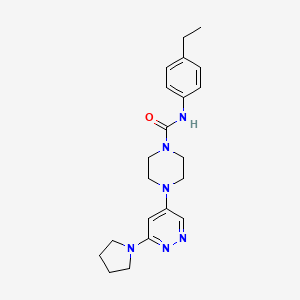

2-[2-(cyclopropanecarbonylamino)pyridin-4-yl]-4-methoxy-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3S/c1-21-13-10(11(15)19)22-14(18-13)8-4-5-16-9(6-8)17-12(20)7-2-3-7/h4-7H,2-3H2,1H3,(H2,15,19)(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYADPSMQNARVII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC(=N1)C2=CC(=NC=C2)NC(=O)C3CC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide](/img/structure/B2437571.png)

![3-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid](/img/structure/B2437572.png)

![4'-phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B2437573.png)